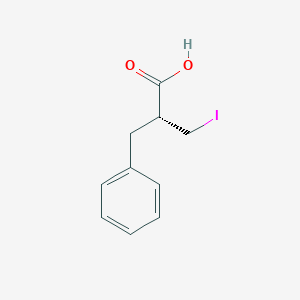

2-Benzyl-3-iodopropanoic acid

Description

General Overview of Organohalogen Compounds in Chemical Research

Organohalogen compounds, a diverse class of chemicals characterized by a covalent bond between a carbon and a halogen atom (fluorine, chlorine, bromine, or iodine), are integral to numerous areas of chemical research. colab.ws These compounds are both naturally occurring, with over 4,000 identified from various biological and geological sources, and synthetically produced for a wide array of industrial applications. acs.org They serve as solvents, pesticides, and crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. colab.wsbritannica.com

The reactivity of organohalogen compounds is largely dictated by the nature of the halogen and the carbon framework to which it is attached. britannica.com The carbon-halogen bond strength decreases down the group from fluorine to iodine, making organoiodine compounds generally the most reactive. britannica.comwikipedia.org This variable reactivity allows for a broad spectrum of chemical transformations, positioning organohalogen compounds as fundamental building blocks in organic synthesis. britannica.com Their ability to participate in reactions such as nucleophilic substitutions and to act as catalysts has made them a focus of research aimed at developing greener and more efficient chemical processes. mdpi.com

Significance of Organoiodine Compounds in Modern Organic Synthesis and Chemical Biology

Organoiodine compounds, which contain one or more carbon-iodine bonds, hold a special place in organic chemistry and chemical biology. wikipedia.orgebi.ac.uk While relatively rare in nature, they are indispensable in the laboratory for organic synthesis due to the ease with which the carbon-iodine bond can be formed and cleaved. wikipedia.org This lability, however, can limit their use as pharmaceuticals. wikipedia.org Industrially, compounds like iodoform, methylene (B1212753) iodide, and methyl iodide find use as disinfectants or pesticides, with methyl iodide also serving as a key intermediate in the production of acetic acid. wikipedia.org

Hypervalent Organoiodine Reagents and Their Oxidative/Electrophilic Applications

Hypervalent organoiodine compounds, or iodanes, are a significant class of organoiodine compounds where the iodine atom has a formal oxidation state higher than the usual -1. wikipedia.org These compounds, particularly those with iodine in +3 (λ³-iodanes) and +5 (λ⁵-iodanes) oxidation states, are primarily utilized as powerful and selective oxidizing agents. wikipedia.orgarkat-usa.orgslideshare.net Their application in organic synthesis is widespread, offering mild and environmentally benign alternatives to more toxic heavy metal-based oxidants. arkat-usa.orgnih.gov

Common hypervalent iodine reagents include iodobenzene (B50100) diacetate (PhI(OAc)₂) and 2-iodoxybenzoic acid (IBX), which are used for a variety of oxidative transformations. wikipedia.orgacsgcipr.org These reagents can facilitate oxidations of alcohols to aldehydes and ketones, as well as more complex reactions like oxidative rearrangements and the formation of carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgacsgcipr.orgillinois.edu The development of catalytic systems using hypervalent iodine reagents is an active area of research, aiming to further enhance their synthetic utility and sustainability. arkat-usa.orgacs.org

Role of Carbon-Iodine Bonds in Synthetic Strategies

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a characteristic that makes it a highly versatile functional group in synthetic organic chemistry. wikipedia.org Its lability allows for easy substitution, making organoiodides excellent precursors for a wide range of other functional groups through nucleophilic substitution reactions. psu.edu The C-I bond's reactivity is central to many named reactions and is exploited in the construction of complex molecular architectures. nih.gov

The unique properties of the C-I bond, including the polarizability of iodine and the electrophilicity of the iodine atom in certain contexts, enable a variety of synthetic transformations. acs.org These include electrophilic additions to unsaturated systems and coupling reactions. psu.eduacs.org The ability to readily introduce an iodine atom and subsequently replace it with another functional group provides a powerful strategic tool for chemists in the design and execution of multi-step syntheses. psu.edu

Contextualization of 2-Benzyl-3-iodopropanoic Acid within Organoiodine Chemistry

This compound is a specific example of an α-halo carboxylic acid, a class of compounds that are valuable intermediates in organic synthesis. wikipedia.orgfiveable.me Its structure incorporates a carboxylic acid group, a benzyl (B1604629) group at the α-position, and an iodine atom at the β-position. The presence of the carbon-iodine bond makes it a reactive molecule, susceptible to nucleophilic substitution reactions. fiveable.me

This compound has been investigated for its potential as an inhibitor of enzymes, such as carboxypeptidase A. researchgate.netresearchgate.netgenecards.orgnih.govresearchgate.net The rationale behind this application lies in the design of the molecule to bind to the active site of the enzyme, where the iodine atom can potentially react with a nucleophilic residue, leading to irreversible inactivation. researchgate.netresearchgate.net This highlights a key application of organoiodine compounds in chemical biology, where they can be used as probes to study enzyme mechanisms and as potential therapeutic agents. epo.orgjustia.comdrugbank.comgoogleapis.com The study of this compound and its interactions with biological targets provides valuable insights into the reactivity of the carbon-iodine bond in a biological context. researchgate.netnih.govcore.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

(2R)-2-benzyl-3-iodopropanoic acid |

InChI |

InChI=1S/C10H11IO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

CRYXPGIJLMKFPX-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CI)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CI)C(=O)O |

Origin of Product |

United States |

Synthesis of 2 Benzyl 3 Iodopropanoic Acid

Specific Synthetic Approaches for this compound

A potential synthetic pathway could involve the following conceptual steps:

Starting Material Selection: A suitable starting material would be an unsaturated carboxylic acid or ester containing the benzyl (B1604629) group at the α-position, for example, 2-benzylpropenoic acid.

Iodination: The addition of iodine across the double bond of the unsaturated precursor would lead to a di-iodinated intermediate.

Selective Dehalogenation/Rearrangement: Subsequent chemical manipulation would be required to selectively remove one of the iodine atoms and/or rearrange the molecule to yield the desired this compound.

Another approach could involve the ring-opening of a suitable epoxide. For example, the reaction of an epoxide like 2-benzyl-3,4-epoxybutanoic acid with an iodide source could potentially lead to the formation of this compound, although this is a speculative pathway. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond is a key determinant of the reactivity of 2-Benzyl-3-iodopropanoic acid. The significant difference in electronegativity between carbon and iodine polarizes the bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the C-I bond is relatively weak compared to other carbon-halogen bonds, making iodide an excellent leaving group. libretexts.org

Nucleophilic Substitution Reactions (SN2 Pathways)

The primary alkyl iodide structure of this compound is highly conducive to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide), in a single, concerted step. chemistrysteps.comlibretexts.org This "backside attack" leads to an inversion of stereochemistry at the chiral center if the substrate is optically active. masterorganicchemistry.com

A notable example of this reactivity is the inactivation of the enzyme carboxypeptidase A (CPA) by this compound (also referred to as BIPA in some literature). oup.com In this process, the carboxylate side chain of a glutamate (B1630785) residue (Glu270) in the enzyme's active site acts as the nucleophile. oup.com It attacks the C-3 carbon of the inhibitor, displacing the iodide ion and forming a covalent ester linkage. oup.comnih.gov The spatial arrangement of the inhibitor within the active site positions the Glu270 residue approximately 180° away from the iodo group, a favorable orientation for an SN2 reaction. oup.com

The general SN2 reaction can be represented as:

Nu:- + R-CH(CH2Ph)-COOH → Nu-CH2-CH(CH2Ph)-COOH + I-

Where Nu:- represents a generic nucleophile.

Table 1: Examples of Nucleophiles in SN2 Reactions

| Nucleophile | Product Type |

| RS- (Thiolate) | Thioether |

| RO- (Alkoxide) | Ether |

| N3- (Azide) | Alkyl Azide (B81097) |

| CN- (Cyanide) | Nitrile |

| RCOO- (Carboxylate) | Ester |

The rate of these SN2 reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile, characteristic of a second-order kinetic profile. libretexts.orgmasterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 pathways. chemistrysteps.com

Radical Pathways Involving Organoiodine Species

Beyond heterolytic cleavage in SN2 reactions, the carbon-iodine bond can undergo homolytic cleavage to form radical intermediates. This can be initiated by light, heat, or a radical initiator. researchgate.net The resulting primary alkyl radical can then participate in a variety of subsequent reactions.

Recent studies have explored the generation of alkyl radicals from alkyl iodides through single-electron transfer (SET) processes, often catalyzed by transition metals like palladium. researchgate.netresearchgate.net While direct studies on this compound are not prevalent, the general mechanism would involve the formation of a 2-benzyl-2-carboxyethyl radical.

Initiation: R-I + Initiator → R• + I•

Application to this compound: HOOC-CH(CH2Ph)-CH2I → HOOC-CH(CH2Ph)-CH2• + I•

These radicals can undergo several potential transformations:

Dimerization: Two radicals can combine to form a dimer. For instance, the homocoupling of primary alkyl iodides can be achieved at silver-palladium alloy cathodes, proceeding through a free radical intermediate. researchgate.net

Addition to Alkenes: The radical can add across a double bond, a key step in many polymerization and C-C bond-forming reactions. whiterose.ac.uk

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule, leading to the formation of 2-benzylpropanoic acid.

Research has also indicated that iodide under acidic conditions can catalyze the disproportionation of certain alcohols through a radical mechanism, highlighting the role of iodine species in facilitating radical transformations. researchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in this compound exhibits its own characteristic reactivity. ualberta.ca It is acidic due to the resonance stabilization of the resulting carboxylate anion. rltsc.edu.in

Typical reactions of the carboxylic acid moiety include:

Deprotonation: As an acid, it readily reacts with bases to form a carboxylate salt. libretexts.org HOOC-R + NaOH → Na+-OOC-R + H2O

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters. ualberta.ca HOOC-R + R'OH ⇌ R'OOC-R + H2O

Amide Formation: The carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride, SOCl2), which then readily reacts with an amine to form an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol.

The presence of the iodine atom on the adjacent carbon can influence the acidity of the carboxylic acid through an electron-withdrawing inductive effect (-I effect). Halogens are electron-withdrawing, and this effect tends to stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid compared to its non-halogenated analog, 2-benzylpropanoic acid. rltsc.edu.in The order of this effect is F > Cl > Br > I. rltsc.edu.in

Influence of the Benzyl (B1604629) Substituent on Reactivity

The benzyl group at the C-2 position exerts significant steric and electronic effects on the molecule's reactivity.

Steric Hindrance: The bulky benzyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon at C-3 in SN2 reactions. While the reaction still proceeds, its rate may be slower compared to a less substituted primary alkyl iodide like 3-iodopropanoic acid. masterorganicchemistry.com Similarly, reactions at the carbonyl carbon of the carboxylic acid group might also experience some steric hindrance.

Electronic Effects: The phenyl ring of the benzyl group is generally considered to be weakly electron-withdrawing via induction but can act as an electron-donating group through resonance. However, due to the insulating CH2 group, its electronic influence on the C-I bond and the carboxylic acid is primarily inductive. This weak electron-withdrawing nature would have a minor effect on the electrophilicity of the C-3 carbon and the acidity of the carboxyl group.

Stabilization of Intermediates: In radical reactions, the benzyl group can play a more significant role. If a radical were to form at the C-2 position (α- to the phenyl ring), it would be significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. While the primary radical at C-3 is the one formed from homolysis of the C-I bond, the potential for radical rearrangement or the influence on adjacent reaction centers is an important consideration. For instance, benzyl ethers are known to be cleaved under various conditions, and the stability of the benzyl radical or cation is a key aspect of these reactions. organic-chemistry.org

Reaction Kinetics and Transition State Analysis

The kinetics of the SN2 reaction of this compound are expected to be second-order, with the rate law: Rate = k[Substrate][Nucleophile]. libretexts.org

Table 2: Factors Influencing SN2 Reaction Rate

| Factor | Influence on Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more reactive nucleophile lowers the activation energy of the transition state. |

| Substrate Structure | Less steric hindrance increases the rate | Allows for easier backside attack by the nucleophile. Methyl > Primary > Secondary. masterorganicchemistry.com |

| Leaving Group Ability | Better leaving groups increase the rate | Weaker C-X bonds and more stable X- anions facilitate bond cleavage. I > Br > Cl > F. chemistrysteps.com |

| Solvent | Polar aprotic solvents increase the rate | These solvents solvate the cation but not the nucleophile, increasing its reactivity. chemistrysteps.com |

Transition state analysis for the SN2 reaction of this compound reveals a trigonal bipyramidal geometry at the C-3 carbon. masterorganicchemistry.com In this state, the incoming nucleophile and the departing iodide ion are partially bonded to the carbon atom, 180° apart from each other. The three other substituents (H, H, and the C2-carbon) lie in a plane perpendicular to the Nu---C---I axis.

In the specific case of the reaction with carboxypeptidase A, the transition state is further stabilized by the enzyme's active site. The zinc ion present in the active site can coordinate with the iodine atom, increasing the polarization of the C-I bond and making the C-3 carbon more electrophilic. oup.com This stabilization of the transition state lowers the free energy of activation and enhances the rate of the inactivation reaction. oup.com

Molecular Interactions and Biochemical Mechanism of Action

Interaction with Metalloenzymes: The Case of Carboxypeptidase A (CPA)

The inactivation of carboxypeptidase A by 2-Benzyl-3-iodopropanoic acid is a well-studied example of targeted enzyme inhibition. The inhibitor is designed to specifically fit within the active site of CPA. researchgate.netresearchgate.netresearchgate.net

The active site of CPA contains a crucial zinc ion (Zn²⁺) that is essential for its catalytic activity. acs.orgnih.gov this compound is designed so that upon binding, its iodo group comes into the coordination sphere of this zinc ion. researchgate.netacs.orgresearchgate.netresearchgate.net This interaction is a key initial step in the inactivation process. The coordination of the iodine atom to the Lewis acidic zinc ion polarizes the carbon-iodine bond. acs.orgoup.com This polarization increases the electrophilicity of the attached carbon atom, making it more susceptible to nucleophilic attack. oup.com

The coordination of the iodo group to the active site zinc ion is proposed to activate the carbon-iodine (C-I) bond, facilitating its cleavage. researchgate.netacs.org This activation effectively enhances the leaving group ability of the iodide. acs.orgoup.com The mechanism is described as an SN2-type displacement reaction. researchgate.netresearchgate.net The strategic positioning of the inhibitor within the active site aligns the activated C-I bond for attack by a nearby nucleophile, a process significantly accelerated by the enzymatic environment. researchgate.netoup.com

The active site of CPA contains several key amino acid residues. The proposed SN2 reaction involves a nucleophilic attack on the carbon atom of the C-I bond by the side chain of an active site residue. researchgate.netacs.org Initial hypotheses suggested that either the carboxylate side chain of Glutamate-270 (Glu-270) or the phenolic side chain of Tyrosine-248 (Tyr-248) could act as the nucleophile. researchgate.netresearchgate.netresearchgate.net Crystallographic studies later confirmed that it is the carboxylate of Glu-270 that performs the nucleophilic attack. oup.comnih.gov While Tyr-248 does not act as the nucleophile, its side chain moves into the "down" position, where it forms a hydrogen bond with the carboxylate group of the inhibitor, contributing to the stability of the enzyme-inhibitor complex. acs.orgoup.com

The nucleophilic attack by Glu-270 results in the displacement of the iodide ion and the formation of a stable covalent bond between the enzyme and the inhibitor. researchgate.netacs.orgoup.com This creates a covalent ester linkage between the carboxylate of Glu-270 and the methylene (B1212753) carbon of the inhibitor. nih.govoup.com The formation of this covalent adduct results in the irreversible inactivation of the carboxypeptidase A enzyme. researchgate.netacs.org

Nucleophilic Attack by Active Site Residues (e.g., Glu-270, Tyr-248)

Structural Biology of Enzyme-Inhibitor Complexes

The precise nature of the interaction between this compound and carboxypeptidase A has been elucidated through high-resolution structural studies.

X-ray crystallography has provided definitive evidence for the mechanism of inactivation. The crystal structure of CPA in complex with the inactivator, also referred to as 2-benzyl-3-iodo-propanoic acid (BIPA), has been solved to a resolution of 1.6 Å. acs.orgrcsb.org These structural analyses reveal several key features of the inhibited enzyme.

The crystallographic data clearly show a covalent bond formed between the side chain of Glu-270 and the inhibitor. oup.comnih.gov Correspondingly, the electron density for the iodo group is absent in the final complex structure, confirming its departure as a leaving group. oup.comnih.gov The benzyl (B1604629) group of the inhibitor settles into the S1' specificity pocket of the enzyme, which typically accommodates the side chain of the substrate's C-terminal amino acid. nih.gov The inhibitor's carboxylate group is held in place by hydrogen bonds with the side chains of Asn-144, Arg-145, and Tyr-248. oup.com The structure of the enzyme itself shows no major conformational changes, apart from the modification of Glu-270 and the characteristic downward rotation of the Tyr-248 side chain. oup.com

Two different crystal forms of the complex have been reported, designated CPA-I (space group P2₁) and CPA-II (space group P2₁2₁2₁), with final crystallographic residuals of 0.163 and 0.152, respectively. oup.comnih.gov The Protein Data Bank (PDB) entry 1BAV corresponds to the structure of carboxypeptidase A complexed with 2-benzyl-3-iodo-propanoic acid. rcsb.orgenzymes.me.ukebi.ac.uk

Interactive Data Table: Crystallographic Data for CPA-Inhibitor Complex

| Parameter | Value | Reference |

| PDB ID | 1BAV | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.60 Å | rcsb.org |

| R-Value Work | 0.172 | rcsb.org |

| R-Value Free | 0.213 | rcsb.org |

| Covalently Modified Residue | Glu-270 | oup.comnih.gov |

| Space Group (CPA-I) | P2₁ | oup.comnih.gov |

| Space Group (CPA-II) | P2₁2₁2₁ | oup.comnih.gov |

Conformational Changes in the Enzyme Active Site Upon Binding

The binding of this compound to Carboxypeptidase A induces specific, though not extensive, conformational changes in the active site. The most significant alteration is the covalent modification of the Glutamate-270 (Glu-270) residue. oup.com This occurs through a nucleophilic attack by the carboxylate side chain of Glu-270 on the carbon atom of BIPA bearing the iodine atom. oup.comnih.gov This reaction forms an ester linkage between the enzyme and the inhibitor, effectively inactivating the enzyme. nih.gov

A key conformational change consistently observed upon the binding of ligands to CPA, including BIPA, is the movement of the Tyrosine-248 (Tyr-248) side chain. oup.com The phenol (B47542) side chain of Tyr-248 rotates into a "down" position, moving closer to the bound inhibitor. oup.com This movement is a characteristic feature of CPA-ligand complexes. oup.com

Subsite Interactions and Recognition Elements

The affinity and specificity of this compound for Carboxypeptidase A are dictated by a series of interactions with the enzyme's active site subsites, particularly the S1' pocket.

The primary recognition element of BIPA is its benzyl group. This hydrophobic moiety fits snugly into the S1' specificity pocket of CPA. nih.gov This pocket, which is a key determinant of CPA's preference for substrates with C-terminal aromatic or branched aliphatic residues, is lined with amino acids such as Ile-255, Leu-203, and Ile-243. researchgate.netnih.gov The interaction between the inhibitor's benzyl ring and these residues, including C-H-π interactions, anchors the molecule in the correct orientation for inactivation. nih.gov

The terminal carboxylate group of BIPA is another crucial recognition element. It forms a network of hydrogen bonds and ionic interactions with several key residues at the active site. oup.com Specifically, it interacts with the side chains of Arginine-145 (Arg-145), Asparagine-144 (Asn-144), and the reoriented Tyrosine-248 (Tyr-248). oup.com These interactions mimic the binding of the C-terminal carboxylate of a natural peptide substrate, holding the inhibitor firmly in place. nih.gov

The interaction between the iodo group and the active site zinc ion is a critical aspect of the inactivation mechanism. researchgate.net An energy-minimized model of the complex shows the iodo moiety positioned within the coordination sphere of the zinc ion, which is also coordinated by His-69, His-196, and Glu-72. oup.comresearchgate.netmdpi.com This interaction is thought to act as a Lewis acid activation, facilitating the departure of the iodide as a leaving group during the nucleophilic attack by Glu-270. oup.comresearchgate.net

| Interaction Type | Inhibitor Moiety | Enzyme Residue/Component | Subsite | Reference |

| Covalent Bond | Propanoate Backbone | Glu-270 | Catalytic Site | oup.com, nih.gov |

| Hydrophobic | Benzyl Group | Ile-255, Leu-203, Ile-243 | S1' Pocket | nih.gov, researchgate.net |

| Hydrogen Bond/Ionic | Terminal Carboxylate | Arg-145, Asn-144, Tyr-248 | S1' Pocket | oup.com, nih.gov |

| Coordination | Iodo Group | Zn²⁺ Ion | Catalytic Site | oup.com, researchgate.net |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 2-Benzyl-3-iodopropanoic acid are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its known structure and comparison with related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely resonate as a doublet of doublets around δ 2.9-3.2 ppm. The methine proton (CH) at the chiral center is expected to be a multiplet around δ 3.0-3.3 ppm, coupled to the adjacent methylene (B1212753) and benzylic protons. The diastereotopic protons of the iodomethylene group (CH₂I) would likely appear as two separate multiplets in the region of δ 3.4-3.7 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield, above δ 10 ppm, though its visibility can depend on the solvent used. For comparison, in 3-iodopropionic acid, the methylene protons adjacent to the iodine and the carboxylic acid show signals at approximately δ 3.30 ppm and δ 2.90 ppm, respectively, in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around δ 175-180 ppm. The carbons of the phenyl ring would resonate in the aromatic region of δ 125-140 ppm. The benzylic carbon is anticipated around δ 38-42 ppm, while the methine carbon at the chiral center would likely appear in the δ 45-50 ppm range. The carbon bearing the iodine atom (CH₂I) is expected to have a chemical shift in the range of δ 5-15 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | 175-180 |

| Aromatic Carbons (C₆H₅) | 7.2-7.4 (m) | 125-140 |

| Benzylic Methylene (-CH₂-Ph) | 2.9-3.2 (dd) | 38-42 |

| Chiral Methine (-CH-) | 3.0-3.3 (m) | 45-50 |

| Iodomethylene (-CH₂I) | 3.4-3.7 (m) | 5-15 |

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Predicted values are based on standard chemical shift ranges and data from analogous structures.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. For this compound (C₁₀H₁₁IO₂), the exact mass is 289.98038 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 290 would be observed. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak, leading to a prominent peak corresponding to the loss of an iodine atom (M - 127), resulting in a fragment at m/z = 163.

Decarboxylation: Loss of the carboxyl group as CO₂ (M - 44) or the COOH radical (M - 45) are common fragmentations for carboxylic acids, leading to peaks at m/z = 246 and m/z = 245, respectively.

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the rest of the molecule can result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often a base peak in the spectra of benzyl-containing compounds.

McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Metabolomic studies have successfully identified this compound in biological samples using high-resolution mass spectrometry, highlighting its utility in distinguishing between different pathological states. bmj.combmj.com

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 290 | Molecular Ion [M]⁺ | [C₁₀H₁₁IO₂]⁺ |

| 245 | [M - COOH]⁺ | [C₉H₁₀I]⁺ |

| 163 | [M - I]⁺ | [C₁₀H₁₁O₂]⁺ |

| 127 | [I]⁺ | [I]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its carboxylic acid and aromatic moieties.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ring (=C-H) | C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring (C=C) | C=C Stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid (C-O) | C-O Stretch | 1210-1320 | Medium |

| Alkyl Halide (C-I) | C-I Stretch | 500-600 | Medium to Weak |

X-ray Diffraction for Solid-State Structural Determination

This research has shown that the inactivator, this compound, binds covalently to the glutamate (B1630785) residue (Glu270) within the enzyme's active site. Such studies are crucial for understanding enzyme inhibition mechanisms at a molecular level. The analysis of the complex reveals specific bond angles and distances between the inhibitor and the amino acid residues of the enzyme, providing detailed insights into the binding mode.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound possesses a chiral center at the carbon atom bearing the benzyl and carboxyl groups. The IUPAC name, (2R)-2-benzyl-3-iodopropanoic acid, explicitly denotes its specific stereochemistry. nih.gov

A CD spectrum of a pure enantiomer of this compound would show characteristic positive or negative peaks (Cotton effects) at wavelengths corresponding to its electronic transitions. nih.gov The sign and magnitude of these peaks are unique to the specific enantiomer and can be used to determine its absolute configuration and enantiomeric purity. While an experimental CD spectrum for this compound is not available in the literature, the technique remains the primary method for its chiral characterization in solution. The chromophores in the molecule, such as the phenyl ring and the carboxyl group, would be expected to give rise to CD signals.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of 2-Benzyl-3-iodopropanoic acid. epstem.netresearchgate.netresearchgate.net These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

Furthermore, these methods can determine the distribution of electron density and identify atomic charges, highlighting regions of the molecule that are susceptible to nucleophilic or electrophilic attack. epstem.net For instance, the polarization of the carbon-iodine bond is a critical feature for its mechanism of action, and quantum chemical calculations can quantify this polarization, explaining its susceptibility to nucleophilic substitution reactions. acs.orgresearchgate.net

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11IO2 nih.gov |

| Molecular Weight | 290.10 g/mol nih.gov |

| XLogP3-AA | 2.8 nih.gov |

| InChIKey | CRYXPGIJLMKFPX-VIFPVBQESA-N nih.gov |

| IUPAC Name | (2R)-2-benzyl-3-iodopropanoic acid nih.gov |

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound when it interacts with an enzyme like carboxypeptidase A. biorxiv.org These simulations model the movement of atoms over time, providing a detailed picture of the binding process and the conformational changes that occur in both the inhibitor and the enzyme. niscpr.res.inmdpi.com

MD simulations have revealed that the flexibility of the enzyme's active site can play a significant role in accommodating the inhibitor. biorxiv.org These simulations can track the trajectory of the inhibitor as it approaches and binds to the active site, revealing key interactions with amino acid residues and the catalytic zinc ion. acs.orgmdpi.com By analyzing these trajectories, researchers can understand how the enzyme environment facilitates the chemical reaction that leads to its inactivation. biorxiv.org Enhanced sampling methods, such as Gaussian accelerated molecular dynamics (GaMD), can further explore the conformational landscape of the enzyme-inhibitor complex. mdpi.com

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor. researchgate.netresearchgate.netnih.gov In the case of this compound, docking studies are used to place the inhibitor into the active site of carboxypeptidase A and to estimate its binding affinity. researchgate.net The process involves generating various poses of the ligand within the binding site and then using a scoring function to rank them based on their energetic favorability. mdpi.com

These studies have been crucial in confirming that this compound binds in a manner that positions the iodo group for interaction with the active site zinc ion. acs.org The predicted binding poses from docking studies often serve as the starting point for more extensive molecular dynamics simulations. biorxiv.org While docking provides a static picture of the interaction, it is a valuable tool for virtual screening and for generating initial hypotheses about the binding mode of an inhibitor. researchgate.netmdpi.com

Table 2: Key Interatomic Distances in the CPA-Inhibitor Complex

| Atom Pair | Distance (Å) |

|---|---|

| Glu-270 O to inhibitor methylene (B1212753) carbon | 2.7 acs.org |

This data is derived from computational models of the zinc-coordinated species. acs.org

Elucidation of Reaction Pathways and Transition States through Computational Methods

A significant contribution of computational chemistry has been the elucidation of the reaction mechanism by which this compound inactivates carboxypeptidase A. acs.org By using combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the chemical reaction within the enzyme's active site. tsukuba.ac.jpresearchgate.net This approach treats the reacting parts of the system with high-level quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. tsukuba.ac.jp

These calculations have shown that the active site zinc ion polarizes the carbon-iodine bond of the inhibitor, making the methylene carbon more electrophilic and susceptible to nucleophilic attack by the glutamate-270 residue of the enzyme. acs.org Computational methods can map out the entire reaction pathway, identifying the transition state structure and calculating the activation energy for the reaction. core.ac.uk This provides a detailed, step-by-step understanding of the covalent modification of the enzyme, a process that is estimated to be enhanced by a factor of 10⁸ to 10⁹ by the enzyme's active site. acs.org

Derivatization and Analog Synthesis for Mechanistic Probes

Synthesis of Structurally Modified 2-Benzyl-3-iodopropanoic Acid Analogs

The synthesis of analogs of this compound allows for a systematic investigation of how structural modifications impact its biological activity. A key strategy in analog design involves altering the carbon chain length or introducing different functional groups.

A notable example is the synthesis of 2-Benzyl-4-iodobutanoic acid, an analog with a single methylene (B1212753) unit extension in its structure. researchgate.net This modification, while seemingly minor, has been shown to have a profound effect on its inhibitory activity. While this compound acts as an irreversible inactivator of carboxypeptidase A, its extended analog, 2-benzyl-4-iodobutanoic acid, functions only as a poor competitive inhibitor. researchgate.net This highlights the critical importance of the spatial relationship between the carboxylate group and the iodine atom for its mechanism of action.

Another synthetic approach involves the creation of epithiobutanoic acid analogs, such as 2-Benzyl-3,4-epithiobutanoic acid. researchgate.net The design and synthesis of this racemic compound, existing in both (2S,3S)- and (2R,3R)-configurations, were pursued to act as a pseudomechanism-based inactivator. researchgate.net

Furthermore, modifications can be introduced to other parts of the molecule. For instance, in the pursuit of novel STAT5 inhibitors, a series of pimozide (B1677891) analogues were synthesized. unife.it These syntheses involved modifications to the benzimidazolinone ring and the acylating substituents, including the use of 3-Iodopropanoic acid in the synthesis of one derivative. unife.it The general synthetic strategies often involve steps like N-alkylation, acylation, and halogen exchange reactions to generate a diverse library of analogs. unife.it

| Analog Name | Structural Modification from this compound | Synthetic Precursor/Reagent | Observed Activity/Purpose |

|---|---|---|---|

| 2-Benzyl-4-iodobutanoic acid | Extended by one methylene unit | Not specified | Competitive inhibitor of carboxypeptidase A |

| 2-Benzyl-3,4-epithiobutanoic acid | Replacement of iodo group with an epoxide and sulfur | Not specified | Pseudomechanism-based inactivator of carboxypeptidase A |

| Pimozide analog (compound 20) | Incorporation of a 3-iodopropanoyl moiety | 3-Iodopropanoic acid, EDC hydrochloride, TEA, CHCl3 | STAT5 inhibitor |

Functionalization Strategies for Bio-conjugation and Tagging

To investigate the biological targets and mechanisms of action of this compound, it is often necessary to attach it to other molecules, such as fluorescent probes or affinity tags. This process, known as bioconjugation, requires the introduction of specific functional groups onto the parent molecule that can react selectively with a partner molecule.

One common strategy involves the use of the carboxyl group of the propanoic acid moiety. This carboxylic acid can be activated and then coupled with an amine-containing molecule to form a stable amide bond. This is a widely used method in bioconjugation.

Another approach is to introduce a functional group that can participate in "click chemistry" reactions. For example, an alkyne or azide (B81097) group can be incorporated into the analog structure. These groups can then undergo a highly efficient and specific cycloaddition reaction, allowing for the attachment of a wide variety of tags.

The synthesis of heterobifunctional probes provides a versatile platform for bioconjugation. For instance, the alkylation of a pyridyl group with a molecule like 3-iodopropionic acid can introduce a carboxylic acid handle. uni-muenchen.de This carboxyl group can then be used for standard peptide coupling reactions, enabling the attachment of the molecule to proteins or peptides. uni-muenchen.de

The mercapturic acid pathway, which involves the conjugation of electrophilic compounds with glutathione, is a key metabolic route for xenobiotics. tandfonline.com While not a direct functionalization strategy for in vitro bioconjugation, understanding this pathway is crucial as it represents an in vivo conjugation mechanism that can affect the distribution and clearance of iodo-containing compounds.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and observing the corresponding changes in its inhibitory potency or mechanism, researchers can gain valuable insights.

A key SAR finding for this compound is the critical role of the iodo-substituent's position. As previously mentioned, the analog with an extended methylene chain, 2-Benzyl-4-iodobutanoic acid, loses its ability to act as an irreversible inactivator of carboxypeptidase A. researchgate.net This suggests that the precise positioning of the iodine atom within the enzyme's active site is crucial for the inactivation chemistry to occur. It is proposed that the active-site zinc ion in carboxypeptidase A activates the carbon-iodine bond, facilitating a nucleophilic attack by a nearby amino acid residue such as Glu-270. researchgate.net The increased distance in the butanoic acid analog likely prevents this optimal positioning and interaction.

Further SAR studies on related compounds have also provided valuable information. For example, in the development of STAT5 inhibitors based on the pimozide scaffold, various halogenated acyl groups were introduced. unife.it The results showed that an iodo-substituted derivative (compound 9) had a higher inhibitory activity on pSTAT5 compared to its chloro-substituted counterpart (compound 8) and the lead compound. unife.it This highlights the influence of the specific halogen atom on the biological activity.

These studies, which involve the synthesis and testing of a series of related compounds, are essential for optimizing the potency and selectivity of inhibitors and for understanding their molecular mechanisms of action. epo.org

| Compound | Key Structural Feature | Target | Activity/Observation |

|---|---|---|---|

| This compound | Iodo group at the 3-position | Carboxypeptidase A | Time-dependent, irreversible inactivation |

| 2-Benzyl-4-iodobutanoic acid | Iodo group at the 4-position (extended chain) | Carboxypeptidase A | Poor competitive inhibitor (K_i = 0.41 +/- 0.07 mM), not an irreversible inactivator |

| Pimozide analog (compound 9) | Iodoacetyl group | STAT5 | Potent inhibitor of pSTAT5 phosphorylation |

| Pimozide analog (compound 8) | Chloroacetyl group | STAT5 | Slightly less active on pSTAT5 than compound 9 |

Applications in Chemical Biology As a Research Probe

Use as a Mechanism-Based Inactivator for Metalloenzymes

2-Benzyl-3-iodopropanoic acid functions as a potent mechanism-based inactivator, most notably demonstrated with the zinc-containing metalloenzyme, Carboxypeptidase A (CPA). acs.orgresearchgate.net This inactivation is an irreversible and time-dependent process that is specifically directed at the enzyme's active site. researchgate.net

The inactivation mechanism represents a novel strategy in enzyme inhibition. researchgate.net It involves the direct participation of the active-site zinc ion, which coordinates to the iodo group of the inhibitor. acs.orgresearchgate.net This interaction polarizes and activates the carbon-iodine bond, making the inhibitor's methylene (B1212753) carbon susceptible to nucleophilic attack by a residue within the enzyme's active site. acs.org Crystallographic and mechanistic studies have identified this nucleophilic residue as Glutamate-270 (Glu-270). nih.govoup.com The resulting SN2-type reaction forms a covalent ester bond between the inhibitor and Glu-270, leading to the irreversible inactivation of the enzyme. acs.orgnih.gov This enzyme-assisted chemical modification is remarkably efficient, with an estimated rate enhancement of approximately 10⁸ to 10⁹-fold compared to similar non-enzymatic reactions. researchgate.net

The specificity of this inactivation is highlighted by comparing this compound with a structurally similar analog, 2-benzyl-4-iodobutanoic acid. The latter, which has an extended structure by a single methylene unit, does not act as an irreversible inactivator but only as a poor competitive inhibitor, demonstrating the precise structural requirements for the inactivation chemistry. researchgate.net

| Compound | Target Enzyme | Inhibition Type | Potency (Ki) | Reference |

| This compound | Carboxypeptidase A | Mechanism-Based, Irreversible | - | researchgate.net |

| 2-Benzyl-4-iodobutanoic acid | Carboxypeptidase A | Competitive | 0.41 ± 0.07 mM | researchgate.net |

Probing Enzyme Active Site Topography and Catalytic Mechanisms

The interaction between this compound and Carboxypeptidase A has provided significant insights into the enzyme's active site topography and its catalytic mechanism. nih.gov X-ray crystallographic studies of the covalently modified CPA-inhibitor complex have been instrumental in mapping these molecular interactions. nih.govrcsb.org

The crystal structure reveals that the inhibitor binds in a manner consistent with other known CPA ligands. nih.gov Key interactions include:

The carboxylate moiety of the inhibitor forms hydrogen bonds with the side chains of residues Arginine-145 (Arg-145), Arginine-127 (Arg-127), and Asparagine-144 (Asn-144). acs.org

The benzyl (B1604629) group of the inhibitor settles into the S1' specificity pocket of the enzyme, a hydrophobic pocket that explains CPA's preference for cleaving C-terminal hydrophobic amino acids. nih.gov

The side chain of Tyrosine-248 (Tyr-248) is found in the "down" conformation, forming a hydrogen bond with the inhibitor's carboxylate group. acs.org

These detailed structural views affirm the roles of specific residues in substrate binding and catalysis. The covalent modification of Glu-270 by the inhibitor provides direct evidence of its crucial role as the catalytic nucleophile. nih.gov Furthermore, analysis of the inactivated complex shows that while the iodide ion is displaced, a conserved water molecule remains coordinated to the active site zinc ion, mirroring the state of the native enzyme and providing clues about the catalytic cycle. nih.gov

| Interacting Residue | Interaction Type | Inhibitor Moiety | Reference |

| Glu-270 | Covalent Ester Bond | Propanoic acid backbone | nih.gov |

| Arg-145 | Hydrogen Bond | Carboxylate | acs.org |

| Arg-127 | Hydrogen Bond | Carboxylate | acs.org |

| Asn-144 | Hydrogen Bond | Carboxylate | acs.org |

| Tyr-248 | Hydrogen Bond | Carboxylate | acs.org |

| Ile-255 | Hydrophobic Interaction | Benzyl group | nih.gov |

Development of Enzyme-Targeting Strategies

The unique mechanism of this compound has paved the way for new enzyme-targeting strategies. The principle of utilizing an enzyme's own active-site metal ion to catalyze its irreversible inhibition is a powerful concept for designing highly selective inactivators for other metalloenzymes. acs.orgresearchgate.net This approach holds the promise of creating tailored molecules for a wide range of metalloenzymes by designing inhibitors that can specifically leverage the catalytic metal ion to enhance the leaving group's ability in a covalent modification reaction. acs.org

This strategy is a prime example of the development of targeted covalent inhibitors (TCIs). TCIs are designed to form a permanent bond with their target protein, which can offer advantages such as increased potency, prolonged duration of action, and a higher barrier to the development of drug resistance. The successful inactivation of Carboxypeptidase A by this compound serves as a proof-of-concept for this type of inhibitor design.

The detailed structural and mechanistic data obtained from studying this inhibitor's interaction with CPA provides a foundational blueprint for future drug discovery efforts. core.ac.uk By understanding the precise orientation and the key interactions required for inactivation, researchers can rationally design new chemical probes and potential therapeutic agents that target other zinc-dependent enzymes implicated in various diseases. genecards.orgnih.gov

| Crystallographic Data for CPA Complexed with this compound (PDB: 1BAV) | |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.60 Å |

| R-Value Work | 0.172 |

| R-Value Free | 0.213 |

| Space Group | P 1 21 1 |

| Reference | rcsb.org |

Future Research Directions and Emerging Trends

Exploration of Broader Enzymatic Targets

Initial studies have prominently featured 2-Benzyl-3-iodopropanoic acid as an inactivator of carboxypeptidase A (CPA), a zinc-containing metallo-exopeptidase. researchgate.netoup.com The mechanism involves the active-site zinc ion facilitating a nucleophilic substitution of the iodo group, leading to irreversible covalent modification of the enzyme. researchgate.netoup.com This foundational work has paved the way for investigating its potential against a wider array of metalloenzymes, which are implicated in numerous diseases, including cancer and infectious diseases. researchgate.net

Future research will likely focus on screening this compound and its derivatives against other metalloproteases, such as those from the M14 family, which includes therapeutically relevant targets like human CPA2 and plasma carboxypeptidase B2 (CPU/TAFI). core.ac.uk The unique inactivation chemistry holds promise for developing selective inhibitors for various metalloenzymes. researchgate.net Furthermore, its potential as an inhibitor for viral proteases, such as the norovirus 3CL protease, is an area of growing interest, although current research indicates that related peptidomimetics show low inhibition levels for this class of enzymes. researchgate.net

Development of Novel Synthetic Routes for Stereoselective Access

The biological activity of this compound is intrinsically linked to its stereochemistry. The development of novel synthetic routes that provide stereoselective access to different isomers is a critical area of future research. Current synthetic strategies have been developed, for instance, for related compounds like L-2-(9H-fluorene-9-methoxycarbonylamino)-3-iodopropionic acid methyl ester, highlighting the feasibility of stereocontrolled synthesis in this class of molecules. google.com

Future synthetic efforts will likely focus on asymmetric synthesis methodologies to produce enantiomerically pure forms of this compound and its analogues. This will enable a more precise evaluation of the structure-activity relationship and the identification of the most potent and selective stereoisomers for specific enzymatic targets. Techniques such as chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions will be instrumental in achieving these goals. google.com

Integration with Advanced Imaging and Proteomic Techniques

The covalent binding nature of this compound makes it an ideal candidate for integration with advanced bioanalytical techniques. Future research will likely see the development of tagged versions of this compound for use in chemical proteomics and molecular imaging. By incorporating reporter tags, such as fluorophores or biotin, researchers can visualize the localization of the inhibitor within cells and tissues and identify its protein targets on a proteome-wide scale.

This approach will be invaluable for target validation and for understanding the off-target effects of inhibitors based on the this compound scaffold. Furthermore, the use of this compound in X-ray fluorescence (XRF) based screening methods could provide a high-throughput platform for identifying new protein-ligand interactions. googleapis.comepo.org The ability to directly observe the covalent modification of target proteins will provide unprecedented insights into the compound's mechanism of action in a biological context.

Design of Next-Generation Irreversible Probes Based on the this compound Scaffold

The this compound scaffold serves as a promising foundation for the design of next-generation irreversible probes. Its mechanism of action, which involves the activation of a carbon-iodide bond by a metal ion, offers a unique strategy for achieving covalent inhibition. researchgate.net Future research will focus on modifying the scaffold to enhance its reactivity, selectivity, and drug-like properties.

This will involve the synthesis of analogues with different electrophilic "warheads" and recognition elements to target specific enzymes. For example, replacing the iodo group with other halogens or different leaving groups could modulate the reactivity and selectivity of the inhibitor. Additionally, incorporating moieties that mimic the natural substrates of target enzymes will enhance binding affinity and specificity. The development of such probes will be crucial for dissecting the roles of specific enzymes in disease and for developing novel therapeutic agents. nih.gov

Theoretical and Computational Advances in Predicting Reactivity and Selectivity

Computational and theoretical methods will play an increasingly important role in guiding the future development of inhibitors based on this compound. Molecular modeling and quantum mechanics (QM) calculations can be used to predict the reactivity of the carbon-iodide bond and the selectivity of the inhibitor for different enzymatic targets.

Energy-minimized models of the inhibitor bound to the active site of enzymes like carboxypeptidase A have already provided valuable insights into the inactivation mechanism. researchgate.netresearchgate.net Future computational studies will likely employ more sophisticated methods, such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) calculations, to model the entire inactivation process. These studies will help to rationalize experimental observations, predict the efficacy of new analogues, and accelerate the design of more potent and selective inhibitors.

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-3-iodopropanoic acid, and how can purity be optimized?

Methodological Answer:

- Synthetic Strategy : Begin with retrosynthetic analysis targeting the iodinated propanoic acid backbone. A feasible approach involves alkylation of benzyl-protected intermediates followed by iodination using iodine monochloride (ICl) under controlled conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>98%) can be achieved via recrystallization in ethanol/water mixtures .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -NMR (benzyl protons at δ 7.2–7.4 ppm, iodinated CH at δ 3.1–3.3 ppm) .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- Spectroscopic Analysis : Combine -NMR, -NMR, and IR spectroscopy to confirm the benzyl group (aromatic C-H stretches at ~3030 cm) and iodine substitution (C-I stretch at ~500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 318.9704 (calculated for CHIO) .

Q. What are the primary applications of this compound in metabolomic studies?

Methodological Answer:

- Biomarker Identification : The compound has been identified as a metabolite in malignant pleural effusions, showing diagnostic potential. Use LC-MS/MS with MRM transitions (Q1/Q3: 319.0→201.0) for quantification in biological fluids .

- Data Interpretation : Compare abundance ratios between benign and malignant samples (e.g., ROC analysis achieving AUC = 0.914 for malignant effusion detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported diagnostic accuracy of this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Pool data from independent cohorts (e.g., malignant vs. benign effusions) and adjust for variables like sample size, storage conditions, and LC-MS ionization efficiency.

- Confounder Testing : Validate using hierarchical clustering (Euclidean distance models) to assess batch effects or instrument variability .

- Replication : Cross-validate findings in multicentric studies with standardized protocols .

Q. What advanced analytical techniques are suitable for quantifying trace levels of this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to enrich the analyte from pleural fluid or serum.

- Instrumentation : Employ UPLC-QTOF-MS with a deuterated internal standard (e.g., d-2-benzyl-3-iodopropanoic acid) to correct for matrix effects.

- Limit of Detection (LOD) : Optimize to ≤1 ng/mL via signal-to-noise (S/N) thresholds ≥3 .

Q. What mechanistic hypotheses explain the association of this compound with malignancy?

Methodological Answer:

- Pathway Mapping : Use metabolomic databases (e.g., KEGG, HMDB) to link the compound to phenylalanine/tyrosine degradation pathways.

- Enzyme Inhibition Assays : Test its interaction with iodotyrosine deiodinase using fluorescence polarization assays.

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with cancer-associated proteins .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.